Chain A, Cecropin A
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KWKLFKKIPKFLHSAKKF |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Cecropin A exhibits potent antimicrobial activity against a wide range of pathogens, including both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial membranes, which can lead to cell lysis.
Table 1: Antimicrobial Efficacy of Cecropin A Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 1.7 μM | |
| Pseudomonas aeruginosa | 2.5 μM | |
| Acinetobacter baumannii | 1.0 μM | |
| Staphylococcus aureus | 3.0 μM |
Cecropin A has been shown to effectively kill E. coli within minutes at low concentrations, demonstrating its potential as an alternative to traditional antibiotics, especially in treating antibiotic-resistant infections .
Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of Cecropin A, particularly in models of inflammatory bowel disease (IBD). Research indicates that Cecropin A can modulate immune responses and reduce inflammation.
Case Study: Cecropin A in IBD Treatment
A study involving C57BL/6 mice with DSS-induced IBD demonstrated that intraperitoneal injection of Cecropin A significantly improved survival rates and reduced disease activity index (DAI) scores compared to controls. The treatment decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Immunomodulatory Applications
Cecropin A has shown potential as an immunomodulatory agent in veterinary medicine, particularly in poultry. Its ability to enhance immune responses while reducing inflammation suggests it could be developed into a novel treatment for infections in livestock.
Table 2: Immunomodulatory Effects of Cecropin A
| Parameter | Effect Observed | Reference |
|---|---|---|
| Cytokine Release | Inhibition of mTNF-α, mIL-1β | |
| Immune Response Modulation | Enhanced immunity in poultry |
Biofilm Disruption
Cecropin A has been identified as effective against biofilm-forming uropathogenic Escherichia coli (UPEC), a major cause of recurrent urinary tract infections. Its ability to disrupt biofilms enhances its therapeutic potential.
Case Study: Cecropin A Against UPEC Biofilms
In a study combining Cecropin A with nalidixic acid, researchers found that this combination effectively cleared UPEC infections in vivo by targeting both planktonic and biofilm states without causing cytotoxicity to host cells .
Clinical Implications and Future Directions
The diverse applications of Cecropin A suggest its potential role in developing new therapeutic agents against resistant infections and inflammatory diseases. Ongoing research is necessary to further elucidate its mechanisms and optimize its use in clinical settings.
Key Future Research Areas
- Exploration of Cecropin A derivatives for enhanced efficacy.
- Investigation into its synergistic effects with existing antibiotics.
- Clinical trials to assess safety and effectiveness in human subjects.
Comparison with Similar Compounds
Structural and Functional Similarities
Cecropin A belongs to the cecropin family, which includes Cecropin B, Cecropin P1, and synthetic analogs like Cecropin AD. Below is a comparative analysis:
Key Research Findings
Efficacy Against Pathogens
- Cecropin A vs. Gentamicin : In DSS-induced colitis models, Cecropin A (15 mg/kg) reduced Bacteroidaceae and Enterobacteriaceae (pathogenic bacteria) while enriching Lactobacillus (probiotic), unlike gentamicin, which increased Desulfovibrionaceae (opportunistic pathogens) .

- Cecropin AD : A hybrid of Cecropin A and D, this synthetic peptide reduced E. coli K88-induced diarrhea in piglets and modulated systemic immunity, outperforming antibiotics like kitasamycin .
Mechanistic Differences
- Membrane Interaction : STD-NMR studies show Cecropin A binds bacterial membranes via Trp2 and Phe5 residues, while Papiliocin’s enhanced hydrophobicity allows deeper membrane insertion .
- Anti-Inflammatory Pathways : Cecropin A downregulates p38 MAPK and NF-κB phosphorylation , whereas Cecropin DH (a derivative) inhibits LPS-induced TLR4 signaling .
Data Tables
Table 1: Comparative Antimicrobial Activity (MIC, μg/mL)
| Pathogen | Cecropin A | Cecropin B | Cecropin P1 | Gentamicin |
|---|---|---|---|---|
| E. coli ATCC 25922 | 2–4 | 4–8 | 1–2 | 0.5–1 |
| Staphylococcus aureus | 16–32 | 8–16 | 32–64 | 0.25–0.5 |
| Candida albicans | >64 | 16–32 | >64 | N/A |
Table 2: Gut Microbiota Modulation in IBD Mice
| Parameter | Cecropin A | Gentamicin |
|---|---|---|
| Bacteroidaceae | ↓ 60% | ↓ 55% |
| Lactobacillus | ↑ 300% | No change |
| Enterobacteriaceae | ↓ 70% | ↓ 65% |
| Desulfovibrionaceae | No change | ↑ 200% |
Data from
Preparation Methods
Chemical Synthesis of Cecropin A
1.1 Solid-Phase Peptide Synthesis (SPPS)
The most classical and widely used method for preparing Cecropin A is solid-phase peptide synthesis (SPPS), particularly using the Boc (t-butyloxycarbonyl) chemistry approach. This method involves stepwise assembly of the peptide chain on a solid resin support, allowing for controlled addition of protected amino acids.
- Resin and Protection Strategy: The peptide chain is anchored to a benzhydrylamine-type resin, which enables synthesis of peptides with a C-terminal amide, consistent with the natural structure of Cecropin A (37 residues).
- Stepwise Coupling: Each amino acid is coupled sequentially using Boc-protected amino acids and dicyclohexylcarbodiimide (DCC) as the coupling agent, with 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
- Deprotection and Cleavage: After chain assembly, the peptide is cleaved from the resin and deprotected using a modified low/high-HF (hydrogen fluoride) method, ensuring removal of all protecting groups while maintaining peptide integrity.
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), achieving approximately 25% overall yield with high purity confirmed by analytical HPLC and electrophoresis.
- High control over sequence fidelity.
- Ability to introduce modifications or labels.
- Costly for large-scale production.
- Requires specialized equipment and reagents.
Biosynthesis of Cecropin A
2.1 Recombinant Expression in Microbial Systems
An alternative to chemical synthesis is recombinant biosynthesis, which involves expressing the Cecropin A gene in host organisms such as bacteria or plants.
- Expression Vectors: Cecropin A can be expressed as a fusion protein with tags or carrier proteins to enhance solubility and facilitate purification. For example, fusion with intein tags allows for self-cleavage and release of the peptide.
- Cell Lysis and Purification: After expression, cells are lysed using high-pressure homogenization, and the fusion protein is purified by affinity chromatography. Subsequent intein self-cleavage under high pH and elevated temperature releases the Cecropin A peptide, which is then purified by RP-HPLC.
- Yield and Activity: This method yields biologically active Cecropin A with antimicrobial activity comparable to chemically synthesized peptide.
Cecropin A has also been produced in transgenic rice seeds, where it is expressed as a fusion with oleosin proteins targeted to oil bodies (OBs), facilitating accumulation and purification.
- Purification from Oil Bodies: The fusion protein accumulates in OBs, which can be separated from seed components by flotation centrifugation. Proteolytic cleavage using TEV protease releases Cecropin A from the fusion protein directly on intact OBs under non-denaturing conditions.
- Recovery: Cecropin A is recovered in the soluble fraction after centrifugation, with a reported TEV cleavage efficiency of approximately 90%. The recovered peptide retains full antimicrobial activity.
- Advantages:
- Economical and scalable production.
- Simplified purification without chromatography for some applications.
- Considerations:
- Further purification may be required for clinical use.
- Immobilization of protease on OBs is proposed to reduce costs.
Chemical Modification and Optimization
To improve the stability and efficacy of Cecropin A, chemical modifications such as all-hydrocarbon stapling have been applied.
- Stapling Technique: This involves introducing hydrocarbon bridges between amino acid side chains at positions i and i+4 in the peptide sequence to stabilize α-helical conformation.
- Effect on Activity: Stapled Cecropin A derivatives show enhanced antibacterial potency, increased helicity, improved proteolytic stability, and reduced cytotoxicity compared to native peptide.
- Research Findings: Among 27 stapled derivatives synthesized, one (CEC-2–9) exhibited optimal antibacterial and anti-inflammatory effects in animal models, suggesting stapling as a promising approach for therapeutic development.
Summary Data Table of Preparation Methods
| Preparation Method | Key Features | Purification Techniques | Yield/Activity | Advantages | Limitations |
|---|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise Boc chemistry on benzhydrylamine resin | RP-HPLC | ~25% yield, high purity | Precise sequence control | Expensive, limited scale |
| Recombinant Expression (Microbial) | Fusion protein with intein tag, self-cleavage | Affinity chromatography, RP-HPLC | Biologically active peptide | Scalable, cost-effective | Requires optimization of expression |
| Plant-Based Expression | Fusion with oleosin, accumulation in oil bodies | Flotation centrifugation, TEV protease cleavage | ~90% cleavage efficiency, active peptide | Economical, simple purification | May need further purification for clinical use |
| Chemical Stapling | Hydrocarbon stapling to stabilize α-helix | RP-HPLC for derivatives | Enhanced stability and activity | Improved therapeutic potential | Requires chemical expertise |
Research Findings and Notes
- The SPPS method remains the gold standard for obtaining pure Cecropin A with defined termini, essential for structural and functional studies.
- Recombinant methods allow for biologically active peptide production at scale, with intein-mediated cleavage providing a mild and efficient release mechanism.
- The plant-based system offers a novel, cost-effective platform for production and partial purification, suitable for agricultural applications such as crop protection.
- Chemical stapling enhances peptide stability and antibacterial efficacy, addressing limitations of natural Cecropin A such as proteolytic degradation and cytotoxicity.
- Structural studies confirm Cecropin A's α-helical regions and amphipathic nature, which are critical for its membrane-disrupting antimicrobial activity.
Q & A
Q. What computational and experimental approaches are used to analyze Cecropin A’s structure-activity relationships (SAR)?
- Answer :
- SAR by NMR : Mapping residue-specific interactions.
- Alanine scanning mutagenesis : Identifying critical residues for activity.
- QSAR models : Using descriptors like hydrophobicity and charge density.
- Deep mutational scanning : High-throughput activity screening of variants .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

